molecular formula C39H60O15 B12764316 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside

3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside

Cat. No.: B12764316
M. Wt: 768.9 g/mol
InChI Key: HOMLVLVMIWTMDJ-KEWWQESDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirostane-type saponin characterized by a steroidal aglycone backbone (spirost-5-en-26-one) with hydroxyl groups at positions 3, 15, and 22. The glycosidic moiety consists of a rhamnopyranosyl residue linked via α-1→2 glycosidic bond to a glucopyranosyl group at the C-3 hydroxyl position . It was first isolated from Solanum amygdalifolium and structurally elucidated using NMR spectroscopy and mass spectrometry (MS) . The spirostane core, featuring a δ-lactone at C-26, distinguishes it from furostane derivatives, which retain a linear side chain. Its molecular formula is C44H68O16, with a molecular weight of approximately 877.0 g/mol (exact mass inferred from related structures in and ).

Properties

Molecular Formula

C39H60O15

Molecular Weight

768.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'R,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16?,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1

InChI Key

HOMLVLVMIWTMDJ-KEWWQESDSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Foliumin involves several steps, starting from the extraction of the precursor compounds from Solanum amygelalifolium. The key steps include:

Industrial Production Methods: Industrial production of Foliumin follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Foliumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of Foliumin .

Scientific Research Applications

Foliumin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other steroid glycosides and as a model compound for studying glycosylation reactions.

    Biology: Investigated for its role in cell signaling pathways and its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Foliumin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Aglycone Type Glycosylation Pattern Molecular Formula Molecular Weight (g/mol) Key Biological or Spectral Features
Target Compound Spirostane 3-O-α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranoside C44H68O16 ~877.0 δ-lactone at C-26; 3β,15α,23-trihydroxy
Foliumin A (from S. amygdalifolium) Spirostane 3-O-[α-L-Rhamnopyranosyl-(1→2)-α-L-Rhamnopyranosyl-(1→4)]-β-D-glucopyranoside C50H78O22 1030.5 Additional rhamnose branching (1→4 linkage); similar δ-lactone
26-O-β-D-Glucopyranosyl-3β,22,26-Trihydroxyfurost-5-ene Furostane 3-O-α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside C51H84O23 1065.21 Linear side chain at C-26; lacks δ-lactone
(25R)-26-O-(3-Hydroxy-3-methylglutaryl)-furost-5-en-3β-yl glycoside Furospirostanol 3-O-α-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside C50H78O22 1030.5 Esterified 3-hydroxy-3-methylglutaryl group at C-26
Cholest-5-ene-16,22-dione glycoside Cholestane 3-O-[α-L-Rhamnopyranosyl-(1→2)]-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside C51H81O23 1061.52 Non-steroidal aglycone; ketone groups at C-16 and C-22

Key Structural Differences and Implications

Aglycone Backbone :

  • The target compound’s spirostane core (δ-lactone at C-26) contrasts with furostane analogues (e.g., ), which retain a linear C-22 hydroxyl group and are often intermediates in spirostane biosynthesis .
  • Cholestane derivatives () lack the steroidal lactone and instead feature a cholestane skeleton with ketone modifications, altering their polarity and bioactivity .

Glycosylation Patterns: The α-1→2 rhamnopyranosyl-glucopyranosyl linkage in the target compound is simpler than the branched α-1→2 and α-1→4 rhamnose in foliumin A, which may reduce solubility compared to multi-glycosylated derivatives .

Hydroxylation and Functional Groups: The 3β,15α,23-trihydroxy pattern in the target compound is distinct from triterpenoid glycosides (e.g., ursolic acid derivatives in ), which have hydroxyls at positions 2, 3, and 19 or 21 . Ketone groups in cholestane derivatives () may confer unique reactivity in biological systems, such as interactions with carbonyl-binding enzymes .

Pharmacological and Spectral Comparisons

  • NMR Signatures: The target compound’s C-3 glycosylation (δH ~5.30 ppm for anomeric protons) aligns with spirostane saponins but diverges from furostanes, which show characteristic C-22 hydroxyl signals (δC ~110–115 ppm) .
  • Mass Spectrometry: ESI-MS of the target compound would exhibit fragmentation patterns (e.g., loss of rhamnose + glucose, ~308 Da) distinct from furostane derivatives (e.g., loss of C-26 glucopyranosyl, ~162 Da) .
  • Bioactivity : Spirostane saponins generally exhibit stronger antifungal and cytotoxic activities compared to furostanes, likely due to their rigid lactone structure .

Biological Activity

3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside is a complex glycoside derived from steroidal saponins. This compound has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a spirostane backbone with multiple hydroxyl groups and glycosylation at the C-3 position. The presence of rhamnopyranosyl and glucopyranosyl moieties enhances its solubility and bioavailability, which are critical for its biological activities.

Cytotoxicity

Research indicates that 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
Human Leukemia HL-6010.12
Hepatocellular Carcinoma Hep-G28.50
Glioblastoma U251MG6.95

The IC50 values suggest that the compound can effectively inhibit cell proliferation in a dose-dependent manner.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through inhibition of nitric oxide production in macrophages. In studies involving RAW264.7 macrophages:

Treatment Inhibition (%) Concentration (µM) Reference
Compound Treatment70%20
Control (LPS)--

This indicates that the compound can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various pathogens. The results are summarized in the following table:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli40
Candida albicans30

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

The biological activities of 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside can be attributed to its ability to interact with cellular signaling pathways. For example:

  • Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Anti-inflammatory : Inhibition of NF-kB signaling leading to reduced expression of pro-inflammatory cytokines.
  • Antimicrobial : Disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as a chemotherapeutic agent.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound reduced swelling and joint inflammation significantly compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.